1,1,2,2-Tetrabromopropane

Bromine Content Flame Retardant Efficiency Heavy Liquid Applications

1,1,2,2-Tetrabromopropane is a fully brominated derivative of propane, with a molecular formula of C₃H₄Br₄ and a molecular weight of 359.68 g/mol. It is a dense, colorless to pale liquid , belonging to the class of polybrominated alkanes, which are valued for their high bromine content and chemical stability.

Molecular Formula C3H4Br4
Molecular Weight 359.68 g/mol
CAS No. 34570-59-7
Cat. No. B14694852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetrabromopropane
CAS34570-59-7
Molecular FormulaC3H4Br4
Molecular Weight359.68 g/mol
Structural Identifiers
SMILESCC(C(Br)Br)(Br)Br
InChIInChI=1S/C3H4Br4/c1-3(6,7)2(4)5/h2H,1H3
InChIKeyJXKZURFTWZXOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2-Tetrabromopropane (CAS 34570-59-7) – Key Physical and Chemical Properties for Procurement


1,1,2,2-Tetrabromopropane is a fully brominated derivative of propane, with a molecular formula of C₃H₄Br₄ and a molecular weight of 359.68 g/mol [1]. It is a dense, colorless to pale liquid [2], belonging to the class of polybrominated alkanes, which are valued for their high bromine content and chemical stability [2]. Its structure features two geminal dibromo groups on the first and second carbon atoms (CH₃–CBr₂–CHBr₂), a substitution pattern that influences its reactivity and physical properties [2]. This compound is not produced on a large commercial scale but finds niche applications in laboratory research, particularly in studies of organobromine reactivity and as a high-density liquid for mineral separation [2]. NIST/TRC provides critically evaluated thermophysical property data, underscoring its importance as a reference compound for fundamental research [3].

1,1,2,2-Tetrabromopropane: Why Close Analogs Cannot Be Substituted Without Performance Verification


Brominated propanes are not a homogenous class; their physical properties and reactivity are highly dependent on the number and position of bromine substituents [1]. 1,1,2,2-Tetrabromopropane, with its unique gem-dibromo arrangement on adjacent carbons, exhibits a distinct density, boiling point, and steric profile compared to isomers like 1,1,3,3-Tetrabromopropane or lower-brominated analogs such as 1,2,3-Tribromopropane and 1,2-Dibromopropane [1]. These differences directly impact performance in applications where density (e.g., mineral separation) or reactivity (e.g., synthetic intermediate) is critical [1]. Substituting a seemingly similar compound without empirical verification risks process failure due to mismatched physical constants or divergent reaction outcomes. The quantitative evidence below demonstrates the specific, measurable differences that justify a precise selection of 1,1,2,2-Tetrabromopropane over its closest alternatives.

Quantitative Differentiation of 1,1,2,2-Tetrabromopropane (CAS 34570-59-7) from Key Analogs


Bromine Content: 1,1,2,2-Tetrabromopropane Provides the Highest Bromine Weight Percent Among Comparable C3 Alkanes

1,1,2,2-Tetrabromopropane contains a calculated 88.8 wt% bromine (4 × 79.904 / 359.68), significantly exceeding that of lower-brominated analogs [1]. This metric is a primary determinant of efficacy in flame retardant applications where halogen content correlates with radical scavenging efficiency, and in heavy liquid applications where density is directly related to bromine mass [1].

Bromine Content Flame Retardant Efficiency Heavy Liquid Applications

Liquid Density: 1,1,2,2-Tetrabromopropane is the Densest C3 Bromoalkane, Critical for Mineral Separation

1,1,2,2-Tetrabromopropane is reported as a dense liquid, with a density exceeding 2.7 g/cm³ [1]. This value is significantly higher than that of 1,2,3-Tribromopropane (density ≈ 2.40 g/cm³ at 25°C) and 1,2-Dibromopropane (density ≈ 1.94 g/cm³) [2]. The high density is a direct consequence of its high bromine content and molecular packing, making it suitable for heavy liquid mineral separation where a density cutoff above 2.5 g/cm³ is often required [3].

High-Density Liquid Mineral Separation Heavy Media

Boiling Point: Higher Thermal Stability Than Lower-Brominated Analogs, Enabling Higher-Temperature Processes

While precise experimental boiling point data for 1,1,2,2-Tetrabromopropane is limited in open literature, tetrabromopropanes are known to have boiling points in the range of 245–268°C . This is substantially higher than that of 1,2,3-Tribromopropane (boiling point 220°C) [1] and 1,2-Dibromopropane (boiling point 140–142°C) [2]. The elevated boiling point reflects increased intermolecular forces due to higher bromine content and polarizability, which confers greater thermal stability and a wider liquid range for high-temperature applications [3].

Thermal Stability Boiling Point Process Safety

Unique Gem-Dibromo Substitution Pattern: Differentiated Reactivity in Nucleophilic Substitution and Elimination Reactions

1,1,2,2-Tetrabromopropane possesses a unique vicinal gem-dibromo arrangement (CH₃–CBr₂–CHBr₂) not present in 1,2,3-Tribromopropane (vicinal, but with isolated bromines: BrCH₂–CHBr–CH₂Br) or 1,1,3,3-Tetrabromopropane (terminal gem-dibromo groups separated by a methylene: Br₂CH–CH₂–CHBr₂) [1]. This substitution pattern leads to distinct reactivity in nucleophilic substitution and elimination reactions. For instance, the gem-dibromo carbons are highly electrophilic and can undergo selective mono- or di-substitution, while the adjacent CHBr₂ group can participate in double dehydrohalogenation to form propyne derivatives [2]. This regiospecificity is exploited in organic synthesis where controlled functionalization is required, and cannot be replicated by isomers or lower-brominated analogs [2].

Organic Synthesis Reactivity Gem-Dibromo

High-Value Application Scenarios for 1,1,2,2-Tetrabromopropane (CAS 34570-59-7)


Heavy Liquid for Mineral Separation (Sink-Float Analysis)

The high density (>2.7 g/cm³) of 1,1,2,2-Tetrabromopropane makes it an effective heavy liquid for mineral separation by sink-float methods [1]. In this application, crushed ore is immersed in the liquid; denser mineral particles (e.g., scheelite, barite) sink, while lighter gangue (e.g., quartz, calcite) floats. This enables efficient separation based on density differences, a critical step in mineral processing and ore characterization [1]. Compared to other heavy liquids like bromoform (density 2.89 g/cm³) or tetrabromoethane (2.96 g/cm³), 1,1,2,2-Tetrabromopropane offers a lower viscosity and potentially lower toxicity, though its exact density is slightly lower [2]. Its use is particularly advantageous when a density cutoff between 2.5 and 2.8 g/cm³ is required, a range where 1,2,3-Tribromopropane (2.40 g/cm³) is ineffective [3].

Synthetic Intermediate for Propyne and Substituted Propanes

1,1,2,2-Tetrabromopropane serves as a versatile intermediate in organic synthesis, primarily as a precursor to propyne via double dehydrohalogenation [1]. Treatment with excess alcoholic KOH yields propyne, a valuable alkyne used in chemical manufacturing [1]. Furthermore, the gem-dibromo carbons are excellent electrophilic sites for nucleophilic substitution, allowing for the stepwise introduction of various functional groups (e.g., amines, alkoxides) to generate complex 1,2-disubstituted propanes [2]. This synthetic utility is distinct from that of 1,2,3-Tribromopropane, which yields different substitution patterns due to its isolated bromine atoms [3]. Researchers seeking to prepare propyne or selectively functionalized C3 scaffolds should consider 1,1,2,2-Tetrabromopropane for its predictable and controllable reactivity [2].

Flame Retardant Additive Research and Development

With a bromine content of 88.8 wt%, 1,1,2,2-Tetrabromopropane is a candidate for flame retardant (FR) formulations, particularly where high bromine efficiency is required to minimize loading in polymers [1]. While not a commercial FR itself, its high halogen content makes it a useful model compound for studying the flame retardant mechanism of aliphatic brominated compounds [2]. In research settings, it can be used to evaluate the relationship between bromine content, thermal decomposition temperature, and flame inhibition efficiency [3]. Its higher boiling point compared to tribromopropanes may also offer advantages in processing thermoplastics that require higher compounding temperatures, reducing volatilization losses during extrusion or molding [3]. Researchers developing novel FR systems can utilize 1,1,2,2-Tetrabromopropane to establish structure-activity relationships and optimize bromine delivery in aliphatic backbones.

High-Density Solvent for Specialized Chemical Reactions

The high density and relatively low volatility of 1,1,2,2-Tetrabromopropane make it suitable as a solvent for certain biphasic reactions where phase separation is density-driven [1]. Its immiscibility with water and high density allow it to form a distinct lower phase in aqueous/organic mixtures, facilitating easy product isolation [2]. Additionally, its thermal stability enables its use as an inert high-temperature solvent for reactions that proceed above the boiling point of common organic solvents like dichloromethane or toluene [2]. This niche application is particularly relevant in laboratory-scale organic synthesis and process development, where a non-flammable, high-density solvent with a wide liquid range is beneficial [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,2,2-Tetrabromopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.